Tert-butyl 3-(propylamino)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(propylamino)azetidine-1-carboxylate: is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with azetidine-1-carboxylic acid and tert-butyl propylamine.
Reaction Conditions: The reaction involves the activation of the carboxylic acid group, followed by the nucleophilic substitution with tert-butyl propylamine under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves careful monitoring of reaction parameters to optimize the production rate.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Primary and secondary amines.
Substitution Products: Various substituted azetidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tert-butyl 3-(propylamino)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in drug development or as a chemical reagent.
Comparison with Similar Compounds
Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate: A structurally similar compound with a five-membered ring instead of a four-membered ring.
N-Boc-1,3-propanediamine: Another related compound with a different functional group arrangement.
Uniqueness: The four-membered ring structure of Tert-butyl 3-(propylamino)azetidine-1-carboxylate provides unique chemical properties compared to its five-membered counterparts, making it particularly useful in specific synthetic applications.
This compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
tert-butyl 3-(propylamino)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-6-12-9-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPPBFZZMSZHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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